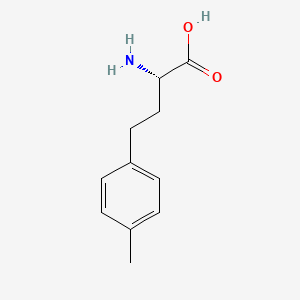

(S)-4-Methylhomophenylalanine

Description

Foundational Significance of Non-Canonical Amino Acids in Chemical Biology

The twenty canonical amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins, dictating their structure and function. encyclopedia.pub However, nature's repertoire extends far beyond these twenty, with numerous non-canonical amino acids found in various organisms and playing crucial biological roles. nih.gov The deliberate incorporation of ncAAs into proteins and peptides represents a paradigm shift in chemical biology, allowing researchers to introduce novel chemical functionalities, probe biological processes, and engineer molecules with enhanced properties. caltech.educhimia.ch

The ability to expand the genetic code and incorporate ncAAs in a site-specific manner has revolutionized protein engineering. acs.orgresearchgate.net This technology enables the introduction of a diverse array of chemical groups, such as ketones, azides, and fluorophores, into proteins, facilitating applications in drug discovery, biocatalysis, and materials science. encyclopedia.pubchimia.ch By moving beyond the limitations of the canonical amino acid set, scientists can design proteins with improved stability, novel catalytic activities, and unique binding specificities. caltech.eduresearchgate.net The use of ncAAs allows for the creation of peptidomimetics, which are peptide-like molecules designed to mimic the function of natural peptides but with improved pharmacokinetic properties and enzymatic stability. nih.gov

Overview of Homophenylalanine Derivatives within Chiral Amino Acid Research Frameworks

Homophenylalanine and its derivatives are a significant class of non-canonical amino acids characterized by an extended side chain compared to phenylalanine. This structural modification imparts distinct conformational properties and can influence the biological activity of peptides and other molecules into which they are incorporated. The stereochemistry of these amino acids is crucial, with the (S)-enantiomer often being the biologically relevant form.

The synthesis of chiral amino acids, including homophenylalanine derivatives, is a key focus in organic and medicinal chemistry. nih.gov Researchers have developed various strategies, including chemo-enzymatic methods and asymmetric catalysis, to produce these compounds with high enantiopurity. smolecule.comrsc.org For instance, transaminases have been effectively used for the enantioselective synthesis of homophenylalanine analogs. smolecule.com The development of robust synthetic routes is critical for making these valuable building blocks readily available for research and development.

Homophenylalanine derivatives have found applications in the development of bioactive compounds. L-homophenylalanine, for example, is a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are important pharmaceuticals. nih.govresearchgate.net The incorporation of homophenylalanine and its analogs into peptides can lead to structures with enhanced stability and specific secondary structure preferences. rsc.org The study of these derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents and research tools.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHABQGXRISWAEZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Methylhomophenylalanine and Chiral Analogs

Stereoselective Synthetic Pathways

The synthesis of single-enantiomer α-amino acids is a cornerstone of modern organic and medicinal chemistry. For (S)-4-Methylhomophenylalanine, a variety of stereoselective strategies have been explored, broadly categorized into catalytic asymmetric synthesis, chiral auxiliary-mediated methods, and biocatalytic approaches.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. While specific examples for the direct synthesis of this compound are not extensively documented, analogous transformations serve as a proof of concept. For instance, the asymmetric hydrogenation of enamines and the conjugate addition of organometallic reagents to α,β-unsaturated systems are well-established methods for accessing chiral β-amino acid derivatives. nih.gov

Recent advances have also focused on the direct C-H functionalization of amino acid precursors. Palladium-catalyzed asymmetric α-arylation of thioamines with boronic acids has emerged as a potent method for synthesizing valuable chiral amines. acs.org Such strategies could potentially be adapted for the synthesis of this compound by utilizing a suitable glycine (B1666218) equivalent and a 4-methylbenzyl halide or equivalent electrophile. The success of these methods hinges on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction.

Table 1: Representative Transition Metal-Catalyzed Asymmetric Syntheses of Chiral Amino Acid Analogs Data for illustrative purposes for analogous compounds due to limited direct data for this compound.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Pd/Chiral Phosphate | Thioamine & Boronic Acid | α-Aryl Amine | 40-90 | 75-98 | N/A |

| CuH/Chiral Ligand | α,β-Unsaturated Ester | β-Amino Ester | High | High | N/A |

| Pd/Cu or Pd/Ag | Allylic Acetate & Amine | β-Amino Alcohol | - | - | anti & syn |

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by offering a metal-free alternative. These catalysts often operate via mechanisms that mimic enzymatic processes, providing high levels of stereocontrol under mild reaction conditions.

For the synthesis of β-amino acids and their derivatives, organocatalytic Mannich reactions and Michael additions are prominent strategies. acs.org While direct organocatalytic synthesis of this compound is not explicitly detailed in the literature, the general applicability of these methods to the formation of chiral C-N bonds suggests their potential. For example, the enantioselective addition of aldehydes or ketones to imines, catalyzed by chiral amines like proline or its derivatives, can generate β-amino carbonyl compounds which are precursors to β-amino acids.

Table 2: Organocatalytic Asymmetric Synthesis of Chiral β-Amino Acid Precursors Data represents general outcomes for analogous reactions.

| Catalyst | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Proline | Mannich Reaction | Aldehydes, Ketones, Imines | Good | up to >99 | Variable |

| Chiral Phosphoric Acid | Michael Addition | α,β-Unsaturated compounds | Good | High | Variable |

| Spirocyclic Ammonium Salts | α-Halogenation | Isoxazolidin-5-ones | Good | High | N/A |

Asymmetric reductive amination (ARA) is a highly attractive one-pot method for the synthesis of chiral amines from prochiral ketones or aldehydes. organic-chemistry.org This transformation involves the in-situ formation of an imine followed by its asymmetric reduction. This approach is particularly relevant for the synthesis of this compound, which can be derived from the corresponding α-keto acid, 4-(p-tolyl)pyruvic acid.

The asymmetric reduction can be achieved using various catalytic systems, including transition metal complexes with chiral ligands or organocatalysts. organic-chemistry.org SPINOL-derived borophosphates have been shown to catalyze the asymmetric reductive amination of ketones with pinacolborane, affording a range of chiral amines in high yields and enantioselectivities. organic-chemistry.org Biocatalytic reductive amination using engineered amine dehydrogenases also presents a powerful and green alternative. researchgate.net

Table 3: Asymmetric Reductive Amination for Chiral Amine Synthesis Illustrative data for analogous ketone substrates.

| Catalyst Type | Reducing Agent | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral SPINOL Borophosphate | Pinacolborane | Aryl/Aliphatic Ketones | up to 97 | up to 98 |

| Engineered Amine Dehydrogenase | NAD(P)H | Diverse Ketones | up to >99 | up to >99 |

| Iridium/Chiral Ligand | H₂ | Ketones | High | High |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy for the synthesis of chiral α-amino acids.

A common approach involves the alkylation of a chiral glycine enolate equivalent. For the synthesis of this compound, this would entail the diastereoselective alkylation of a glycine derivative bearing a chiral auxiliary with 4-methylbenzyl halide. Evans' oxazolidinone auxiliaries are widely used for this purpose, offering high levels of diastereoselectivity in alkylation reactions. researchgate.net After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to afford the desired amino acid.

Table 4: Diastereoselective Alkylation using Chiral Auxiliaries General data for the synthesis of α-amino acids via this methodology.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Cleavage Method |

| Evans' Oxazolidinone | Alkyl Halides | Typically >95:5 | Hydrolysis |

| Schöllkopf's Bis-lactim Ether | Alkyl Halides | >95:5 | Acid Hydrolysis |

| Oppolzer's Camphorsultam | Alkyl Halides | High | Reductive or Hydrolytic |

Biocatalytic Synthesis and Enzymatic Resolution Techniques

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of this compound, two main biocatalytic strategies are relevant: direct asymmetric synthesis and enzymatic resolution of a racemic mixture.

Biocatalytic Asymmetric Synthesis: Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids. nih.govfrontiersin.orgmdpi.com The synthesis of this compound can be achieved via the asymmetric amination of 4-(p-tolyl)-2-oxobutanoic acid using an (S)-selective transaminase. These enzymes utilize an amino donor, such as isopropylamine (B41738) or L-alanine, to introduce the amino group with high enantioselectivity. mdpi.com

Table 5: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines Representative data for analogous substrates.

| Enzyme Source | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| Aspergillus terreus (engineered) | Prochiral Ketone | Isopropylamine | High | >99 (R) |

| Chromobacterium violaceum (engineered) | Prochiral Ketone | Isopropylamine | High | >99 (S) |

| Transaminase from Vibrio fluvialis | 2-Keto-4-phenylbutyric acid | L-Aspartate | >94 | >99 (L) |

Enzymatic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. For the preparation of this compound, the enzymatic resolution of a racemic mixture of its ester or amide derivative can be employed. Lipases are commonly used for this purpose, catalyzing the enantioselective hydrolysis or transesterification of the ester. nih.govnih.govpolimi.it For example, a lipase (B570770) could selectively hydrolyze the (S)-ester from a racemic mixture, allowing for the separation of the resulting (S)-acid from the unreacted (R)-ester.

Table 6: Lipase-Catalyzed Kinetic Resolution of Racemic Esters General outcomes for the resolution of amino acid derivatives.

| Enzyme | Reaction Type | Substrate | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis/Transesterification | Racemic Esters | >200 |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis/Transesterification | Racemic Esters | High |

| Pseudomonas fluorescens Lipase | Hydrolysis | Racemic Esters | High |

Crystallization-Induced Asymmetric Transformation (CIAT) and Diastereomer Transformation (CIDT)

Crystallization-Induced Asymmetric Transformation (CIAT) and Crystallization-Induced Diastereomer Transformation (CIDT) are powerful techniques for the efficient synthesis of enantiomerically pure compounds from racemic or diastereomeric mixtures. These methods rely on the principle of dynamic resolution, where a reversible epimerization or racemization in solution is coupled with the selective crystallization of one desired stereoisomer.

General Principles of CIAT/CIDT for Amino Acid Synthesis:

| Step | Description |

| 1. Formation of a Diastereomeric Mixture | The racemic amino acid is reacted with a chiral resolving agent to form a mixture of diastereomers. |

| 2. Epimerization/Racemization | The diastereomeric mixture is subjected to conditions that allow for the reversible conversion of the undesired diastereomer into the desired one in solution. This is often achieved through the use of a base or an acid catalyst, which facilitates the deprotonation and reprotonation at the α-carbon. nih.gov |

| 3. Selective Crystallization | The solution is allowed to reach supersaturation, leading to the selective crystallization of the less soluble, desired diastereomer. |

| 4. Isolation | The crystalline, diastereomerically pure product is isolated by filtration. |

For the synthesis of this compound, a potential CIDT strategy could involve the formation of diastereomeric salts with a chiral acid or base. The key would be to identify a suitable resolving agent and solvent system that allows for efficient crystallization of the desired (S)-diastereomer while the (R)-diastereomer remains in solution and undergoes racemization.

Functional Group Interconversion and Derivatization Strategies

Further modification of this compound can be achieved through various functional group interconversion and derivatization strategies at the N-terminus, carboxyl group, and the aryl side-chain.

The N-terminal α-amino group and the C-terminal carboxyl group of this compound, particularly when incorporated into a peptide, are common sites for modification to enhance stability, alter solubility, or introduce labels. ccspublishing.org.cncreative-peptides.com

Common N-Terminal Modifications:

| Modification | Reagent | Purpose |

| Acetylation | Acetic anhydride (B1165640) or acetyl chloride | Increases stability towards enzymatic degradation by mimicking the N-terminus of many natural proteins. |

| Biotinylation | NHS-biotin | Allows for affinity purification or detection using avidin (B1170675) or streptavidin. |

| Fluorescent Labeling | Fluorescein isothiocyanate (FITC), Dansyl chloride | Enables fluorescence-based detection and imaging. |

Common Carboxyl Group Modifications:

| Modification | Reagent/Method | Purpose |

| Amidation | Formation of a C-terminal amide during solid-phase synthesis | Neutralizes the negative charge, potentially increasing cell permeability and metabolic stability. |

| Esterification | Alcohol in the presence of an acid catalyst | Can be used to create prodrugs or modify solubility. |

The p-methylphenyl side-chain of this compound offers a site for further functionalization to introduce diverse chemical moieties. C-H activation and functionalization strategies, which have been successfully applied to phenylalanine and its derivatives, provide a powerful tool for such modifications. acs.orgchemrxiv.orgntu.ac.ukresearchgate.net

Potential Aryl Side-Chain Functionalization Reactions:

| Reaction | Catalyst/Reagents | Potential Modification |

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | Introduction of bromine, chlorine, or iodine for further cross-coupling reactions. |

| Nitration | Nitric acid/Sulfuric acid | Introduction of a nitro group, which can be reduced to an amine for further derivatization. |

| C-H Arylation/Olefination | Palladium catalysts with appropriate directing groups | Formation of new carbon-carbon bonds to introduce aryl or vinyl substituents. ntu.ac.ukresearchgate.net |

These modifications can be used to tune the electronic and steric properties of the amino acid, potentially leading to improved biological activity or providing handles for bioconjugation.

This compound can be incorporated into peptide sequences using both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. nih.govscispace.combeilstein-journals.orgchempep.com

Solid-Phase Peptide Synthesis (SPPS):

SPPS is the most common method for peptide synthesis due to its efficiency and ease of automation. beilstein-journals.orgnih.gov The general steps for incorporating this compound via Fmoc-based SPPS are outlined below.

Fmoc-SPPS Cycle for Incorporating this compound:

| Step | Procedure | Reagents |

| 1. Deprotection | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the solid support. | 20% Piperidine in DMF |

| 2. Activation | Activation of the carboxyl group of Fmoc-(S)-4-methylhomophenylalanine-OH. | Coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., HOBt, Oxyma) |

| 3. Coupling | Coupling of the activated Fmoc-(S)-4-methylhomophenylalanine-OH to the deprotected N-terminus of the peptide chain. | Activated amino acid in a suitable solvent (e.g., DMF, NMP) |

| 4. Washing | Washing of the resin to remove excess reagents and byproducts. | DMF, DCM |

Solution-Phase Peptide Synthesis:

While less common for routine peptide synthesis, solution-phase synthesis is still valuable for large-scale production and for the synthesis of complex peptide fragments. ekb.egyoutube.com In this approach, protected amino acids are coupled in a suitable organic solvent, and the product is isolated and purified after each step. The incorporation of this compound would involve the use of N-terminally and C-terminally protected derivatives.

Scalable Synthetic Protocols for Research Applications

The development of scalable synthetic protocols for this compound is crucial for its use in extensive research applications. While a specific, detailed scalable synthesis for this particular amino acid is not widely published, general strategies for the large-scale production of enantiopure non-natural amino acids can be adapted. princeton.eduresearchgate.netfigshare.comfigshare.com

Potential scalable approaches could involve:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydroamino acid derivative, using a chiral catalyst (e.g., Rh- or Ru-based complexes with chiral phosphine (B1218219) ligands) can provide enantiomerically enriched this compound.

Enzymatic Resolution: The use of enzymes, such as lipases or acylases, to selectively acylate or deacylate one enantiomer of a racemic mixture of a 4-methylhomophenylalanine derivative can be a highly efficient and scalable method for obtaining the desired (S)-enantiomer.

Chiral Auxiliary-Based Asymmetric Synthesis: The use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent with 4-methylbenzyl bromide can provide a scalable route to the desired amino acid.

The choice of the most suitable scalable protocol would depend on factors such as cost of starting materials and catalysts, efficiency of the key stereoselective step, and the ease of purification.

Conformational Analysis and Stereochemical Characterization in Research Contexts

Spectroscopic Probes for Solution-State Conformation

Spectroscopic methods are indispensable for probing the conformational preferences of molecules in solution. For a chiral molecule like (S)-4-Methylhomophenylalanine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy would provide a detailed picture of its structural dynamics and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, various NMR experiments would be crucial.

1D ¹H NMR would provide initial information about the chemical environment of the protons. The chemical shifts of the α, β, and γ protons, as well as the aromatic protons, would be indicative of their local electronic environment. Vicinal proton-proton coupling constants (³J), particularly between the α- and β-protons (³Jαβ) and β- and γ-protons (³Jβγ), are dependent on the dihedral angles between these protons and can be used to infer the preferred rotameric states of the side chain.

A hypothetical data table for the key ¹H NMR signals of this compound is presented below, based on expected chemical shifts for similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Hα | 3.8 - 4.2 | dd | Jαβa, Jαβb |

| Hβa | 1.9 - 2.2 | m | Jβaα, Jβaβb, Jβaγa, Jβaγb |

| Hβb | 1.9 - 2.2 | m | Jβbα, Jβbβa, Jβbγa, Jβbγb |

| Hγa | 2.6 - 2.9 | m | Jγaβa, Jγaβb |

| Hγb | 2.6 - 2.9 | m | Jγbβa, Jγbβb |

| Aromatic H | 7.0 - 7.2 | d | Jortho |

| Aromatic H | 7.1 - 7.3 | d | Jortho |

| Methyl H | 2.3 - 2.4 | s | - |

Note: This table is illustrative and based on general principles of NMR spectroscopy for amino acids.

Infrared (IR) Spectroscopy for Structural Motifs

IR spectroscopy probes the vibrational frequencies of chemical bonds. For this compound, characteristic absorption bands would identify key functional groups and provide insights into hydrogen bonding, which influences conformation.

The primary vibrations of interest would include:

N-H stretching: Typically observed in the 3200-3500 cm⁻¹ region. The position and shape of this band can indicate the extent of hydrogen bonding involving the amino group.

O-H stretching: For the carboxylic acid, a broad band in the 2500-3300 cm⁻¹ region is expected, also indicative of hydrogen bonding.

C=O stretching: The carbonyl group of the carboxylic acid will show a strong absorption band around 1700-1750 cm⁻¹. The exact frequency can shift depending on whether the carboxylic acid is protonated or deprotonated and its involvement in hydrogen bonding.

N-H bending: Found around 1500-1650 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

A table of expected IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretch | 3200 - 3500 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1750 |

| Amino (N-H) | Bend | 1500 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Note: This table is illustrative and based on general principles of IR spectroscopy.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Secondary Structure

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly sensitive to the stereochemistry and conformation of the molecule. For this compound, the CD spectrum would be dominated by electronic transitions of the aromatic chromophore (the 4-methylphenyl group) and the carboxyl group.

The aromatic side chain would give rise to CD signals in the near-UV region (around 250-280 nm). The sign and intensity of these Cotton effects are highly sensitive to the conformation of the side chain relative to the chiral center. When incorporated into a peptide, the far-UV CD spectrum (190-250 nm) would provide information about the secondary structure (e.g., α-helix, β-sheet) adopted by the peptide backbone, which can be influenced by the conformational preferences of the this compound residue.

Computational Approaches to Stereochemical and Conformational Landscapes

Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformations.

Molecular Modeling and Dynamics Simulations

Molecular mechanics (MM) force fields can be used to perform conformational searches to identify low-energy structures of this compound. By systematically rotating the rotatable bonds (the Cα-Cβ, Cβ-Cγ, and Cγ-Aromatic bonds), a potential energy surface can be generated, and the global and local energy minima, corresponding to the most stable conformers, can be identified.

Molecular dynamics (MD) simulations would provide a dynamic picture of the conformational landscape. By simulating the motion of the molecule over time in a solvent environment, one can observe transitions between different conformational states and determine the relative populations of these states. This approach would reveal the flexibility of the side chain and the influence of solvent on the conformational equilibrium.

Quantum Mechanical Calculations of Stereoelectronic Effects

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and energetics of this compound. QM calculations can be used to:

Optimize the geometries of the conformers identified through molecular mechanics to a higher level of accuracy.

Calculate the relative energies of these conformers with greater precision.

Analyze stereoelectronic effects, such as the influence of the methyl group on the electronic properties of the aromatic ring and how this might affect interactions with other molecules.

Predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies, and CD spectra) for the different conformers. Comparing these predicted spectra with experimental data can help to validate the computed conformational populations.

Determinants of Stereochemical Control and Chiral Recognition

The precise determinants of stereochemical control in the synthesis of this compound and its specific interactions in chiral recognition processes are not well-documented. Generally, in the asymmetric synthesis of related β-methylated amino acids, stereochemical outcomes are influenced by several factors:

Chiral Auxiliaries and Catalysts: The choice of chiral auxiliaries or catalysts is paramount in directing the stereoselective addition of substituents.

Reaction Conditions: Parameters such as temperature, solvent, and the nature of reagents can significantly impact the diastereomeric and enantiomeric excess of the product.

Substrate-Controlled Stereosynthesis: The inherent stereochemistry of the starting materials can also dictate the configuration of new stereocenters.

In the context of chiral recognition, the specific binding interactions of this compound with chiral selectors or biological receptors would depend on its three-dimensional structure. These interactions typically involve a combination of hydrogen bonding, electrostatic interactions, and steric hindrance to differentiate between enantiomers. However, without specific studies on this molecule, any discussion remains speculative and based on general principles of stereochemistry.

Due to the lack of specific research data for this compound, a detailed and data-rich article conforming to the requested structure cannot be generated at this time. Further experimental and computational studies are necessary to elucidate the specific conformational and stereochemical properties of this particular compound.

Investigations into Biological Interactions and Mechanistic Pathways Preclinical Focus

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The exploration of (S)-4-Methylhomophenylalanine within preclinical research leverages Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) methodologies to understand how its chemical structure relates to its biological activity. These computational approaches are instrumental in the rational design and optimization of new therapeutic agents.

While specific, detailed preclinical SAR and QSAR studies exclusively focused on this compound are not extensively available in the public domain, the principles of these methodologies are widely applied to analogous compounds, particularly unnatural amino acids and peptides containing them. The modification of the phenyl ring, as seen in this compound with its 4-methyl group, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

The general approach for a compound like this compound would involve synthesizing a series of derivatives with systematic variations. For instance, the position and nature of the substituent on the phenyl ring could be altered (e.g., trying different alkyl groups, halogens, or polar groups at the ortho-, meta-, and para-positions). The length of the alkyl chain separating the phenyl ring from the amino acid backbone could also be varied. These new analogs would then be tested in relevant biological assays to determine how these structural changes affect their activity.

QSAR models would then be developed to correlate these structural changes with the observed biological activity. sciopen.com These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties—to build a mathematical relationship with the biological response. uestc.edu.cn For a series of this compound derivatives, descriptors could include parameters like logP (a measure of lipophilicity), molar refractivity (related to volume), and electronic parameters describing the effect of the phenyl ring substituent. Such models, once validated, can predict the activity of yet-unsynthesized compounds, thereby guiding further synthetic efforts. sciopen.com

A QSAR analysis of aryl-substituted alanine (B10760859) analogs, for example, highlighted that for phenylalanine derivatives, the hydrophobicity of the side chain was a dominant factor in their antigelling activity, explaining about 50% of the variance. nih.gov This suggests that the methyl group in this compound, by increasing hydrophobicity, would be a critical determinant of its biological interactions.

Rational Design Principles for Modulating Preclinical Biological Activity

The rational design of peptides and small molecules incorporating this compound or similar unnatural amino acids is guided by principles aimed at enhancing potency, selectivity, and metabolic stability. merckmillipore.commerckmillipore.com The introduction of unnatural amino acids is a key strategy to alter the tertiary structure of a peptide, and modifications to the side chain can lead to a better fit with the biological target. merckmillipore.commerckmillipore.com

One of the primary goals in rational design is to constrain the conformation of a peptide to its bioactive form. The incorporation of bulky or specifically substituted amino acids like this compound can introduce steric constraints that favor a particular three-dimensional structure, potentially increasing binding affinity for a target receptor or enzyme.

Furthermore, modifications to the chemical structure can be made to improve pharmacokinetic properties. For instance, the 4-methyl group on the phenyl ring of this compound increases its lipophilicity compared to unsubstituted homophenylalanine. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Rational design might involve further modifications to balance this lipophilicity to achieve optimal drug-like properties.

The design process often involves an iterative cycle of designing new molecules, synthesizing them, testing their biological activity, and then using the results to refine the design of the next generation of compounds. nih.govmdpi.com This process is greatly facilitated by the use of computational tools that can predict the effect of structural modifications before synthesis is undertaken. mdpi.com

Ligand-Based and Structure-Based Design Paradigms

Both ligand-based and structure-based design paradigms are central to the discovery and optimization of bioactive molecules involving this compound.

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. nih.gov The incorporation of unnatural amino acids like this compound into peptides can be guided by SBDD to optimize interactions with the target. nih.govresearchgate.net For example, the methyl group could be designed to fit into a specific hydrophobic pocket within the binding site, thereby increasing the binding affinity.

The two approaches can also be used in combination. A ligand-based pharmacophore model can be used to guide the docking of compounds in a structure-based virtual screening campaign. fiveable.me

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.comnih.gov This method is a cornerstone of structure-based drug design and is used to understand the interactions between a ligand and its target at a molecular level. mdpi.comnih.gov

For this compound or peptides containing this amino acid, molecular docking can be used to simulate their binding to a target protein. frontiersin.org The docking process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity. mdpi.com This allows for the virtual screening of many potential ligands and the prioritization of those with the most favorable predicted binding energies.

The output of a docking simulation provides a detailed profile of the ligand-target interactions. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, docking studies would likely reveal that the 4-methylphenyl group engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of the target protein. The precise orientation of this group would be crucial for maximizing these favorable interactions.

By comparing the docking poses and interaction profiles of a series of related compounds, researchers can gain insights into the structure-activity relationships. For example, by docking analogs with different substituents on the phenyl ring, one can understand how these changes affect the binding mode and affinity, thus guiding the design of more potent and selective molecules.

Supramolecular Assembly and Self-Organization of Peptidic Constructs

The study of supramolecular assembly and self-organization of peptidic constructs containing homophenylalanine and its derivatives is a burgeoning field with implications for the development of novel biomaterials. These peptides can spontaneously form well-ordered nanostructures, and understanding the principles that govern this assembly is crucial for designing materials with specific properties.

Exploration of Self-Assembly Processes and Morphologies of Homophenylalanine Oligopeptides

Homophenylalanine oligopeptides, like their phenylalanine counterparts, have a strong tendency to self-assemble into a variety of nano- and microstructures. nih.gov This process is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic side chains.

The self-assembly of these oligopeptides can result in a range of morphologies, with fibrils and nanotubes being among the most common. nih.gov The specific morphology that is formed depends on a number of factors, including the peptide sequence, concentration, and the environmental conditions such as solvent and pH. For instance, the dipeptide diphenylalanine is well-known for its ability to form highly ordered nanotubes. nih.gov

The incorporation of homophenylalanine, with its additional methylene (B1212753) group in the side chain, can influence the packing of the molecules in the self-assembled structure, potentially leading to different morphologies or altering the dimensions of the resulting nanostructures. The increased flexibility of the homophenylalanine side chain compared to phenylalanine can affect the π-π stacking interactions, which are a major driving force for the assembly of aromatic peptides.

Influence of Chain Length, Chirality, and Terminal Modifications on Assembly

The self-assembly of homophenylalanine oligopeptides is highly sensitive to several molecular parameters, including the length of the peptide chain, the chirality of the constituent amino acids, and modifications at the N- and C-termini.

Chain Length: The length of the oligopeptide chain plays a critical role in the self-assembly process. Shorter chains may lead to the formation of more stable and ordered structures. Studies on phenylalanine-based oligopeptides have shown that even-numbered residue chains often form fibrils or tubes.

Terminal Modifications: Capping the N- and/or C-termini of the oligopeptide can significantly alter its self-assembly behavior. nih.govacs.orgsigmaaldrich.com The presence of terminal charges (a free amine at the N-terminus and a free carboxylic acid at the C-terminus) can lead to head-to-tail electrostatic interactions that influence the assembly. Capping these termini, for example by acetylation of the N-terminus or amidation of the C-terminus, removes these charges and can promote different packing arrangements. nih.govacs.orgsigmaaldrich.com The use of bulky aromatic capping groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, can introduce additional π-π stacking interactions that drive the self-assembly process and often lead to the formation of hydrogels. nih.govacs.org

The table below summarizes the influence of these factors on the self-assembly of peptidic constructs.

| Factor | Influence on Self-Assembly | Resulting Morphologies |

| Chain Length | Affects the stability and order of the resulting structures. | Fibrils, tubes (often with an even number of residues). |

| Chirality | Determines the handedness of helical structures and can influence the overall morphology. | Twisted helical nanofibers (homochiral), flat sheets (heterochiral). |

| Terminal Modifications | Alters electrostatic interactions and can introduce additional driving forces for assembly. | Can promote or inhibit the formation of specific nanostructures; hydrogel formation is common with aromatic capping groups. |

Despite extensive research, no direct scientific literature was found detailing the specific role of "this compound" in the design principles of biomimetic supramolecular materials. The available body of research focuses on general principles of peptide self-assembly, the influence of aromatic residues, and the non-covalent interactions that govern the formation of such materials.

Therefore, it is not possible to provide an article on the "" with the specific subsection "4.4.3. Design Principles for Biomimetic Supramolecular Materials" focusing solely on "this compound" without introducing information that falls outside the explicit scope of the requested topic.

To generate a scientifically accurate and appropriately cited article as requested, specific research investigating the supramolecular behavior and biomimetic material design applications of "this compound" would be required. Without such dedicated studies, any discussion would be speculative and not adhere to the strict constraints of the user's request.

Advanced Analytical Techniques for Research Characterization and Purity Assessment

Chromatographic Methods for Enantiomeric and Diastereomeric Purity

Chromatographic techniques are fundamental in separating and quantifying the stereoisomers of (S)-4-Methylhomophenylalanine. The ability to resolve enantiomers is critical, as they can exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the underivatized forms. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase. The D-enantiomer is often more strongly retained on such columns.

A typical chiral HPLC method for a closely related compound, homophenylalanine, demonstrates the separation of its D and L enantiomers. researchgate.net The conditions for such a separation are detailed in the table below.

Interactive Data Table: Representative Chiral HPLC Parameters for Homophenylalanine Enantiomers

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (L-hPhe) | ~5.5 min |

| Retention Time (D-hPhe) | ~7.0 min |

| Resolution (Rs) | > 1.5 |

Note: The retention times are illustrative and can vary based on the exact stationary phase, mobile phase composition, and other chromatographic conditions.

Gas Chromatography (GC) coupled with a chiral stationary phase is another robust method for determining the enantiomeric purity of volatile derivatives of amino acids. For non-volatile amino acids like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic performance.

The derivatization process typically involves esterification of the carboxyl group followed by acylation of the amino group. Common derivatizing agents include methanolic HCl for esterification and trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride for acylation. The resulting derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin-based stationary phase.

The separation is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase. The choice of derivatizing agent can sometimes influence the elution order of the enantiomers, a phenomenon known as enantioreversal.

Interactive Data Table: Typical GC Conditions for Chiral Amino Acid Analysis

| Parameter | Value |

| Derivatization | 1. Esterification (e.g., with Methanolic HCl) 2. Acylation (e.g., with TFAA) |

| Column | Chiral Capillary Column (e.g., Chirasil-Val) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 100°C to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Definitive Stereochemical Assignment and Packing Analysis

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, the X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the absolute stereochemistry at the chiral center. This method unambiguously confirms the (S)-configuration. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

Interactive Data Table: Representative Crystallographic Data for L-Phenylalanine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a ≈ 8.7 Å, b ≈ 5.9 Å, c ≈ 13.7 Å, β ≈ 91° |

| Resolution | High resolution (e.g., < 1.0 Å) |

| Absolute Configuration | Confirmed as (S) |

Advanced Mass Spectrometry for Mechanistic Elucidation (e.g., Tandem MS, High-Resolution MS)

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are invaluable for the structural characterization of this compound and for elucidating fragmentation pathways.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition with a high degree of confidence. ahajournals.orgnih.gov This is crucial for confirming the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern provides a wealth of structural information. For an amino acid like this compound, characteristic fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (COOH). The fragmentation of the side chain can also provide valuable structural information. Analysis of these fragmentation patterns can help to distinguish it from its isomers.

Interactive Data Table: Expected Tandem MS Fragmentation of Phenylalanine Derivatives

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of water | [M+H - H₂O]⁺ | 18 Da |

| [M+H]⁺ | Loss of formic acid | [M+H - HCOOH]⁺ | 46 Da |

| [M+H]⁺ | Loss of the side chain | [Glycine-H]⁺ or related ions | Variable |

| [M+H]⁺ | Decarboxylation | [M+H - CO₂]⁺ | 44 Da |

This table represents common fragmentation pathways for amino acids and can be extrapolated to this compound. The exact masses of the fragment ions would be specific to its molecular weight.

Future Directions and Emerging Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the way novel molecules are designed and synthesized. mdpi.comacs.org These computational tools can analyze vast datasets to identify hidden patterns, predict molecular properties, and optimize synthetic pathways, thereby accelerating the discovery and development of compounds like (S)-4-Methylhomophenylalanine. mdpi.comnih.gov

Generative Models for Novel Scaffolds: AI, particularly through generative models, can design novel non-proteinogenic amino acids (NPAAs) with desired properties. sciencedaily.commit.edu By learning the underlying principles of molecular structure and function from existing chemical databases, these models can propose new variants of this compound with potentially enhanced potency, stability, or selectivity. azolifesciences.comsciencedaily.com For instance, algorithms can predict how modifications to the methyl group or the phenyl ring might influence binding affinity to a specific biological target. sciencedaily.com

Predictive Synthesis and Retrosynthesis: One of the most significant impacts of AI in chemical synthesis is in the realm of retrosynthesis and reaction prediction. acs.org For a target molecule like this compound, AI tools can propose efficient synthetic routes by recursively breaking it down into simpler, commercially available precursors. acs.org ML models, trained on vast reaction databases, can predict the most likely products of a given set of reactants and conditions, helping chemists to avoid failed experiments and reduce waste. acs.org They can also suggest optimal reaction conditions—such as catalysts, solvents, and temperatures—to maximize yield and enantioselectivity. acs.org

Table 1: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact on this compound |

| Generative Design | Algorithms create novel molecular structures with desired physicochemical and biological properties. mit.edu | Design of new analogs with improved therapeutic profiles (e.g., enhanced target binding, better metabolic stability). |

| Property Prediction | ML models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | Early-stage filtering of candidates to reduce late-stage attrition in drug discovery. |

| Retrosynthesis Planning | AI suggests synthetic pathways from target molecules to available starting materials. acs.org | Acceleration of the synthesis of this compound and its derivatives. |

| Reaction Condition Optimization | Models recommend optimal catalysts, reagents, and conditions for chemical reactions. acs.org | Improvement of yield and enantiomeric purity while minimizing experimental effort. |

The integration of AI and ML promises to significantly shorten the design-make-test-analyze cycle in medicinal chemistry, enabling a more rapid and rational exploration of the chemical space around this compound. acs.org

Development of Next-Generation Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and the development of advanced catalytic systems is crucial for achieving this with high efficiency and selectivity. mdpi.com For this compound, future research will focus on novel catalytic strategies that are more sustainable, atom-economical, and scalable.

Advanced Asymmetric Catalysis: The field of asymmetric catalysis is continuously evolving, with new catalysts offering unprecedented levels of control over stereochemistry. nih.govrsc.org

Transition-Metal Catalysis: Novel complexes involving metals like iridium, rhodium, and palladium are being developed for the asymmetric hydrogenation and amination reactions that are central to amino acid synthesis. nih.gov These catalysts can operate under mild conditions and with low catalyst loadings, making the synthesis more environmentally friendly. nih.gov

Organocatalysis: Metal-free organocatalysts, such as chiral phosphoric acids and bifunctional thioureas, have emerged as powerful tools for enantioselective C-C bond formation. rsc.orgmdpi.com These catalysts are often less sensitive to air and moisture than their metal-based counterparts, simplifying reaction setups. nih.gov

Photoredox Catalysis: This emerging area combines visible light and a photocatalyst to enable novel chemical transformations under exceptionally mild conditions, expanding the toolkit for synthesizing complex chiral molecules. nih.gov

Biocatalysis and Directed Evolution: Enzymes offer remarkable selectivity and can operate in aqueous media under ambient conditions. The biocatalytic production of NPAAs is an attractive alternative to traditional chemical synthesis. nih.gov Challenges such as the high cost of cofactors are being addressed through enzyme engineering and process optimization. nih.gov Directed evolution techniques can be used to tailor enzymes specifically for the synthesis of this compound, enhancing their activity, stability, and substrate scope.

Table 2: Emerging Catalytic Systems for this compound Synthesis

| Catalytic System | Principle | Advantages for Enantioselective Synthesis |

| Transition-Metal Catalysis | Utilizes chiral metal-ligand complexes to control stereochemistry. nih.gov | High efficiency, broad substrate scope, and high enantioselectivity. digitellinc.com |

| Organocatalysis | Employs small, chiral organic molecules as catalysts. nih.gov | Metal-free, often robust, and provides access to unique reactivity. rsc.org |

| Biocatalysis | Uses enzymes or whole-cell systems to perform stereoselective transformations. nih.gov | High enantioselectivity, mild reaction conditions (aqueous media), and sustainability. |

| Phase-Transfer Catalysis | Employs chiral catalysts to facilitate reactions between reactants in different phases. acs.orgresearchgate.net | Operational simplicity, mild conditions, and applicability to large-scale synthesis. |

The development of these next-generation catalytic systems will be pivotal in making the synthesis of this compound and other chiral building blocks more efficient, cost-effective, and sustainable. mdpi.com

Exploration of this compound as a Scaffold for Chemical Probes and Biological Tools

Non-proteinogenic amino acids are invaluable tools for probing biological systems. mdpi.com Their unique side chains can be functionalized to create chemical probes that help elucidate protein function, map biological pathways, and validate drug targets. mdpi.com this compound, with its distinct benzylic methyl group, offers a versatile scaffold for the development of such tools.

By incorporating functionalities like fluorophores, biotin (B1667282) tags, or photoreactive groups, derivatives of this compound can be designed for specific applications:

Fluorescent Labeling: Attaching a fluorescent dye would allow for the visualization of peptides or proteins containing this amino acid within cells, enabling studies of protein localization and trafficking. acs.org

Affinity-Based Probes: Incorporating a biotin tag would facilitate the isolation and identification of binding partners through affinity purification techniques.

Photo-crosslinking: Introducing a photo-activatable group would enable the covalent trapping of transient protein-protein interactions, providing a snapshot of cellular interaction networks.

The use of NPAAs like this compound as building blocks can also fundamentally alter the properties of peptides, improving their stability against proteolysis, enhancing their cell permeability, or constraining their conformation to increase binding affinity and potency. nih.govnih.gov This makes it a valuable component in the design of peptide-based therapeutics and diagnostics. nih.gov

Addressing Challenges in the Production of Research-Grade Enantiopure Compounds

Despite advances in synthesis, the production of research-grade, enantiomerically pure compounds like this compound faces several persistent challenges. nih.gov These include achieving high stereoselectivity, ensuring high chemical purity, and developing scalable and cost-effective processes. nih.govscirea.org

Stereoselectivity and Purification: One of the primary hurdles in chemical synthesis is achieving perfect enantioselectivity. nih.gov Even highly effective asymmetric catalysts can produce small amounts of the undesired enantiomer, which must be removed. scirea.org The separation of enantiomers can be technically difficult and costly. nih.govardena.com

Chiral Chromatography: Preparative-scale chromatography using chiral stationary phases is a common method for separating enantiomers, but it can be solvent-intensive and challenging to scale up. nih.gov

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. ardena.com

Scale-Up and Cost: Transitioning a synthetic route from the laboratory bench to a larger, manufacturing scale presents its own set of challenges. nih.gov Reactions that work well on a milligram scale may not be efficient or safe at the kilogram scale. The cost of starting materials, catalysts (especially those based on precious metals), and purification processes can be prohibitive, particularly for complex, multi-step syntheses. scirea.orgfrontiersin.org Future research will need to focus on developing robust, scalable, and economically viable synthetic routes, potentially leveraging continuous flow chemistry and more efficient catalytic systems to overcome these hurdles. scirea.org

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-4-Methylhomophenylalanine with high enantiomeric purity?

The synthesis of this compound typically involves asymmetric catalysis or resolution techniques. A common approach is the alkylation of chiral glycine equivalents followed by deprotection. For example, highlights the use of β‑homophenylalanine derivatives in pharmacological studies, where stereochemical control is critical. Key steps include:

- Chiral auxiliary incorporation : Using Fmoc or Boc protecting groups to direct stereochemistry during alkylation .

- Catalytic asymmetric synthesis : Transition metal catalysts (e.g., palladium) for enantioselective C–H functionalization .

- Resolution via crystallization : Separation of enantiomers using diastereomeric salt formation, as demonstrated in nitrophenylalanine synthesis (e.g., adjusting pH to precipitate specific isomers) .

Validate enantiomeric purity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry (optical rotation ≥ +8.3° in methanol) .

Basic: How is this compound characterized to confirm structural integrity and purity?

Critical analytical methods include:

- NMR spectroscopy : Confirm the presence of the methyl group (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 7.2–7.4 ppm for phenyl) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks for C₁₁H₁₅NO₂ (theoretical [M+H]⁺ = 194.1176) .

- Melting point analysis : Compare observed values (e.g., 238–243°C) with literature data .

- Optical rotation : Enantiopure (S)-isomers exhibit specific rotations (e.g., +8.3° in methanol) .

- HPLC purity : Use reverse-phase C18 columns (≥98% purity threshold) .

Basic: What are the primary research applications of this compound in peptide and medicinal chemistry?

This compound is widely used as:

- Unnatural amino acid : To study protein folding and stability by replacing phenylalanine in peptide sequences .

- Enzyme inhibitor scaffold : Modulating activity of proteases or kinases via steric hindrance from the methyl group .

- Fmoc-protected building block : For solid-phase peptide synthesis (e.g., Fmoc-Phe(4-Me)-OH, ).

- Metabolic tracer : Investigating amino acid uptake mechanisms in cell lines .

Advanced: How can researchers design this compound derivatives to enhance bioactivity while minimizing off-target effects?

Strategies include:

- Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate receptor binding, as seen in 4-trifluoromethylphenylalanine analogs .

- Backbone elongation : Synthesize β‑homologs (e.g., β-homophenylalanine derivatives) to alter conformational flexibility .

- Hybrid analogs : Combine with pharmacophores from active compounds (e.g., fenofibric acid derivatives, ) for dual-target activity.

Validate using molecular docking and in vitro assays (e.g., IC₅₀ determination against target enzymes) .

Advanced: How should researchers address contradictions in reported pharmacological data for this compound derivatives?

Discrepancies may arise from:

- Batch variability : Ensure consistent enantiomeric purity (e.g., ≥99% via chiral HPLC) .

- Assay conditions : Control pH, temperature, and solvent polarity, as seen in nitrophenylalanine stability studies .

- Cell line specificity : Test across multiple models (e.g., cancer vs. primary cells) to identify context-dependent effects.

Reference for longitudinal analysis frameworks to reconcile short-term vs. long-term bioactivity trends.

Advanced: What strategies optimize reaction yields during large-scale synthesis of this compound?

Key considerations:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance alkylation efficiency .

- Catalyst loading : Optimize transition metal catalysts (e.g., 5 mol% Pd(OAc)₂) to reduce costs .

- Workflow automation : Implement continuous flow systems for nitration or hydrolysis steps .

- Byproduct management : Monitor for methyl ester hydrolysis byproducts (e.g., via LC-MS, ) and adjust reaction times.

Basic: What safety and storage protocols are recommended for handling this compound?

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

- Disposal : Follow institutional guidelines for amino acid waste, neutralizing acidic byproducts before disposal .

Advanced: How can computational methods aid in predicting the physicochemical properties of novel this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.